methyl 4-(3-acetyl-6-amino-5-cyano-2-methyl-4H-pyran-4-yl)benzoate
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Overview
Description
Methyl 4-(3-acetyl-6-amino-5-cyano-2-methyl-4H-pyran-4-yl)benzoate is a complex organic compound that belongs to the class of 4H-pyrans. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-acetyl-6-amino-5-cyano-2-methyl-4H-pyran-4-yl)benzoate typically involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates. This reaction is carried out in propan-2-ol in the presence of a catalytic amount of morpholine . The reaction conditions are mild, and the yields are generally high, making this method efficient for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve similar reaction conditions with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-acetyl-6-amino-5-cyano-2-methyl-4H-pyran-4-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, acetic anhydride, and alcohols . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions include substituted derivatives of cyclopentenone, pyrano[2,3-d]pyrimidine, 5-oxo-3-phenylpentanoic acid, and nicotinic acid nitrile .
Scientific Research Applications
Methyl 4-(3-acetyl-6-amino-5-cyano-2-methyl-4H-pyran-4-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, analgesic, and antitumor activities.
Medicine: Potential use in the development of new pharmaceuticals due to its diverse biological activities.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 4-(3-acetyl-6-amino-5-cyano-2-methyl-4H-pyran-4-yl)benzoate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with cellular components, leading to effects such as inhibition of cell proliferation and antimicrobial activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Methyl 4-(3-acetyl-6-amino-5-cyano-2-methyl-4H-pyran-4-yl)benzoate is unique due to its specific structure and the presence of multiple functional groups that contribute to its diverse biological activities. Similar compounds include:
- Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 4H-pyran-3-carboxylic acid derivatives
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C17H16N2O4 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
methyl 4-(5-acetyl-2-amino-3-cyano-6-methyl-4H-pyran-4-yl)benzoate |
InChI |
InChI=1S/C17H16N2O4/c1-9(20)14-10(2)23-16(19)13(8-18)15(14)11-4-6-12(7-5-11)17(21)22-3/h4-7,15H,19H2,1-3H3 |
InChI Key |
GFJVUMKWIRMLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)C(=O)OC)C(=O)C |
Origin of Product |
United States |
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